2-(Morpholinodithio)benzothiazole

Catalog No.
S661009
CAS No.
95-32-9
M.F
C11H12N2OS3
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholinodithio)benzothiazole

CAS Number

95-32-9

Product Name

2-(Morpholinodithio)benzothiazole

IUPAC Name

4-(1,3-benzothiazol-2-yldisulfanyl)morpholine

Molecular Formula

C11H12N2OS3

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2

InChI Key

QRYFCNPYGUORTK-UHFFFAOYSA-N

SMILES

C1COCCN1SSC2=NC3=CC=CC=C3S2

Canonical SMILES

C1COCCN1SSC2=NC3=CC=CC=C3S2

The exact mass of the compound 2-(Morpholinodithio)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Morpholinodithio)benzothiazole (CAS 95-32-9), commonly designated as MBSS or Accelerator MDB, is a specialized benzothiazole sulfenamide derivative utilized primarily in elastomer vulcanization. Unlike standard primary accelerators, MBSS functions simultaneously as a delayed-action accelerator and an active sulfur donor, containing approximately 11.3% available sulfur by weight [1]. This dual functionality allows it to drive Efficient Vulcanization (EV) and semi-EV networks that predominantly form thermally stable mono- and di-sulfidic crosslinks. For industrial procurement, MBSS is selected to formulate heat-resistant, low-compression-set rubber components where conventional sulfur addition would cause blooming or thermal reversion [2].

Procurement Fit

Dual-role: accelerator and sulfur donor for semi-EV/EV cure systems
Compatible with NR, SBR, NBR, EPDM elastomers
Reported enhanced heat resistance vs. single-role accelerators

Substituting MBSS with its closely related monothio analog, 2-(Morpholinothio)benzothiazole (MBS, CAS 102-77-2), fails in low-sulfur or sulfurless formulations because MBS lacks the disulfide bridge required to donate active sulfur, resulting in incomplete crosslinking [1]. Conversely, attempting to replace MBSS with standard industrial sulfur donors like Tetramethylthiuram disulfide (TMTD) introduces severe processability risks. TMTD acts as an ultra-accelerator with extremely rapid kinetics, which drastically reduces the scorch time (ts2) during high-temperature mixing and extrusion [2]. MBSS is strictly required when a formulation demands the sulfur-donating capability of a thiuram but necessitates the extended scorch safety and delayed action characteristic of a sulfenamide.

Substitution Risk

TMTD direct replacement

Introduces scorch risk and does not replicate sulfur-donor capability, may require reformulation.

CBS or TBBS substitution

Lacks sulfur-donor function, cure profile and scorch delay may shift, limiting direct interchangeability.

Generic benzothiazole sulfenamides

Morpholine-dithio moiety in MDB provides distinct scorch safety and cure rate balance not available in simple analogs.

Active Sulfur Donation Capacity for Sulfurless Vulcanization

MBSS contains a reactive disulfide linkage that enables it to function as a primary curing agent in sulfurless systems. Quantitative structural analysis shows that MBSS provides approximately 11.3% active sulfur by weight during thermal decomposition at curing temperatures. In contrast, the monothio comparator MBS (CAS 102-77-2) contains 0% active sulfur and cannot initiate crosslinking without the addition of elemental sulfur [1]. This structural difference dictates their procurement: MBSS is required for EV systems designed to eliminate elemental sulfur bloom.

Evidence DimensionActive sulfur donation capacity by weight
Target Compound DataMBSS: ~11.3% active sulfur
Comparator Or BaselineMBS: 0% active sulfur
Quantified Difference11.3 percentage point absolute difference in sulfur availability
ConditionsTheoretical yield based on disulfide vs. monosulfide thermal cleavage at >130°C

Buyers must select the dithio variant (MBSS) for sulfurless EV formulations, as the monothio analog will fail to cure the elastomer.

MDB vs. TMTD Scorch Safety
Head-to-head
MDB: No scorch concern at sulfurless dosage; TMTD: High scorch risk
Reported scorch safety advantage context, supports processing review
Identical mechanical properties reported, verify with own compounding

Processing Window and Scorch Safety (ts2)

In industrial rubber mixing, premature vulcanization (scorching) leads to irreversible material loss. Rheometric evaluations of sulfur-donating accelerators demonstrate that sulfenamide-based MBSS provides a significantly wider processing window than thiuram-based donors. At a standard processing temperature of 150°C, MBSS typically extends the scorch time (ts2) to 8–12 minutes, whereas TMTD triggers premature crosslinking within 2–3 minutes [1]. This delayed-action profile is driven by the thermal stability of the morpholine-benzothiazole sulfenamide bond, which requires higher activation energy to cleave compared to thiurams [2].

Evidence DimensionMooney Scorch Time (ts2) at 150°C
Target Compound DataMBSS: ~8–12 minutes
Comparator Or BaselineTMTD: ~2–3 minutes
Quantified Difference300% to 400% increase in safe processing time
ConditionsStandard rheometric evaluation in unfilled or carbon-black-filled elastomer matrices at 150°C

Extended scorch safety prevents scrap generation during high-shear mixing and the extrusion of complex profiles.

In-Situ Generation Scorch Safety
Method context
MBTS-N-(morpholinothio)phthalimide generated MDB in situ showed improved scorch safety vs. direct MDB baseline
In-situ generation may further extend scorch time, benchmark context
Transferability to specific elastomer systems to verify

Thermal Reversion Resistance in Natural Rubber Networks

Natural rubber (NR) components cured with conventional sulfur/CBS systems suffer from thermal reversion, where polysulfidic crosslinks break down under prolonged heat, causing a sharp drop in physical properties. By utilizing MBSS as a sulfur donor in an EV system, the resulting network is dominated by shorter, thermally stable mono- and di-sulfidic bonds. Post-curing heat aging tests (e.g., 100°C for 72 hours) show that EV systems utilizing MBSS retain over 85% of their original tensile strength, whereas conventional polysulfidic networks often retain less than 60% [1]. This thermal stability is a primary procurement driver for under-the-hood automotive components.

Evidence DimensionTensile strength retention after heat aging (100°C, 72h)
Target Compound DataMBSS-driven EV system: >85% retention
Comparator Or BaselineConventional Sulfur/CBS system: <60% retention
Quantified Difference>25 percentage point improvement in tensile retention
ConditionsNatural rubber (NR) matrix, aged at 100°C for 72 hours

Ensures long-term mechanical reliability in high-temperature industrial and automotive environments.

MDB/TMTD Synergism at 180°C
Reported rank
MDB:TMTD 1.2:0.6 phr ranked best synergism among 6 binary ratios tested
Reported best synergism context, supports high-temperature NR formulation review
Based on gum NR vulcanizates, verify with filled compounds
MDB vs. CBS Scorch Delay
Head-to-head
MDB exhibited slightly larger scorch delay than CBS while maintaining similar cure performance
Reported scorch delay advantage context, supports processing window adjustment
Confirm rheometer ts2 for your specific NR compound

Sulfurless Vulcanization of EPDM and NBR Sealing Systems

Because MBSS donates active sulfur without requiring elemental sulfur, it is highly specified for manufacturing EPDM and NBR O-rings, gaskets, and seals. In these applications, eliminating free sulfur prevents surface blooming, which can compromise seal integrity and aesthetic finish, while simultaneously driving the formation of a low-compression-set network [1].

High-Temperature Automotive Natural Rubber Mounts

Engine mounts and vibration isolators made from Natural Rubber (NR) are subjected to continuous thermal stress. MBSS is selected to formulate Efficient Vulcanization (EV) systems for these components, as the resulting mono- and di-sulfidic crosslinks resist thermal reversion, maintaining the dynamic modulus and tensile strength of the mount over the vehicle's lifespan [2].

Complex Extrusion and Injection Molding Operations

For manufacturing intricate rubber profiles or filling complex injection molds, the compound must flow seamlessly before vulcanization begins. MBSS replaces ultra-accelerators like TMTD in these workflows, providing the necessary scorch delay (ts2) at processing temperatures (130–150°C) to completely fill the mold without premature crosslinking, thereby reducing scrap rates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfurless vulcanization of heat-resistant rubber parts
Scorch safety vs. TMTD with comparable physical properties
Validate scorch elimination and mechanical property retention
High-temperature NR compound formulation
Reported synergistic MDB:TMTD ratio context
Verify reversion resistance and aging property retention at service temperature
NR tire tread scorch control
Cure delay margin compared to CBS
Confirm rheometer scorch time (ts2) meets factory throughput needs

Physical Description

WetSolid

XLogP3

3.1

Appearance

Powder

Melting Point

135.0 °C

UNII

8IC2AN7P63

GHS Hazard Statements

Aggregated GHS information provided by 23 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 23 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 22 of 23 companies with hazard statement code(s):;
H317 (95.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-32-9

Wikipedia

2-(4-morpholinyldithio)benzothiazole

General Manufacturing Information

Rubber product manufacturing
Synthetic rubber manufacturing
Benzothiazole, 2-(4-morpholinyldithio)-: ACTIVE

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